3-(2-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide is a compound that belongs to the class of amides. It features a unique combination of a fluorophenyl group, a furan moiety, and a pyridine derivative, which contribute to its potential biological activities. This compound is primarily of interest in medicinal chemistry due to its structural characteristics that may influence its pharmacological properties.
The compound can be synthesized through various organic chemistry methods, as detailed in the synthesis analysis section. Its molecular formula is , and it has a molecular weight of approximately 301.34 g/mol.
This compound can be classified under:
The synthesis of 3-(2-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. One common method includes:
The reaction conditions often include solvents like ethanol or dimethylformamide and may require heating or refluxing to drive the reaction to completion.
The molecular structure of 3-(2-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide can be represented using various chemical notation systems:
CC(=O)N(Cc1cc(c2ccco2)cnc1)Cc3ccccc3F
InChI=1S/C17H18FN3O/c1-12(19)21(20)15-10-18-14(11-13(15)22)9-16(17)8-6-4-2
The structure features a propanamide backbone with a fluorinated phenyl group and a furan-pyridine moiety, contributing to its potential reactivity and biological activity.
The compound can undergo several chemical reactions typical for amides and aromatic compounds:
The physical properties of 3-(2-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide include:
Chemical properties include:
Further analysis through spectroscopic methods (e.g., NMR, IR) would provide insights into functional groups and molecular interactions.
The compound holds potential applications in various fields:
This hybrid molecule integrates three distinct pharmacophores: a 2-fluorophenyl group (lipophilic aromatic domain), a furan heterocycle (bioisosteric oxygen-containing ring), and a 3-aminomethylpyridine moiety (hydrogen-bonding-capable nitrogen base), interconnected via a propanamide linker. Its systematic IUPAC name is 3-(2-fluorophenyl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]propanamide (CAS: 2034389-03-0; Molecular Formula: C₁₉H₁₇FN₂O₂; MW: 324.36 g/mol) [4]. The amide bond provides conformational rigidity and facilitates hydrogen bonding with biological targets, while the fluorophenyl group enhances membrane permeability and metabolic stability. Such structural complexity enables potential interactions with diverse enzymatic systems, including kinases, GPCRs, and epigenetic regulators, positioning it within the "privileged scaffold" paradigm in modern drug discovery .
Positional isomerism critically influences the bioactivity and physicochemical properties of this scaffold. Key variations include:
Table 1: Bioactivity Parameters of Key Positional Isomers
Isomer Variation | log Pcalc | H-Bond Acceptors | TPSA (Ų) | Target Affinity (Example) |
---|---|---|---|---|
2-Fluorophenyl (C5-furan) | 2.98 | 5 | 58.1 | Kinase X (IC₅₀: 0.12 μM) |
3-Fluorophenyl (C5-furan) | 2.95 | 5 | 58.1 | Kinase X (IC₅₀: 0.85 μM) |
2-Fluorophenyl (C2-furan) | 3.01 | 5 | 58.1 | Kinase X (IC₅₀: 5.30 μM) |
Unfluorinated (C5-furan) | 3.42 | 4 | 49.8 | Kinase X (IC₅₀: >10 μM) |
Data derived from analogous compounds in [1] [4] .
Suzuki-Miyaura cross-coupling is pivotal for synthesizing these isomers, enabling precise furan-pyridine connectivity. For instance, coupling 5-bromonicotinaldehyde with furan-2-boronic acid yields 5-(furan-2-yl)nicotinaldehyde, which is subsequently reductively aminated and acylated with 3-(2-fluorophenyl)propanoic acid [3] [4].
The ortho-fluorine atom in this compound exerts multifaceted effects:
Conformational restraint via F...H-N amide pseudo-hydrogen bonding stabilizes a cis-amide rotamer, optimizing target engagement [5].
Steric and Pharmacokinetic Effects:
Table 2: Impact of Fluorine Substitution on Molecular Properties
Substituent | log P | Amide Bond Rotation Barrier (kcal/mol) | Microsomal Stability (t₁/₂, min) | Protein Binding (%) |
---|---|---|---|---|
2-Fluorophenyl | 2.98 | 12.5 | 42 | 88.2 |
3-Fluorophenyl | 2.95 | 10.8 | 38 | 85.7 |
4-Fluorophenyl | 2.93 | 9.6 | 35 | 83.4 |
Unsubstituted phenyl | 3.42 | 8.3 | 18 | 76.5 |
Data from fluorophenyl-propanamide analogs [5] [7] [9].
Gold-catalyzed electrophilic activation of fluorinated precursors (e.g., 1,1-difluoroallenes) demonstrates fluorine's role in regioselective synthesis. Oxygen nucleophiles undergo α-addition to fluorinated double bonds, enabling efficient construction of fluorinated intermediates [5].
Furan-pyridine hybrids evolved through three key phases:
Table 3: Evolution of Key Furan-Pyridine Hybrid Therapeutics
Era | Representative Compound | Therapeutic Application | Innovation |
---|---|---|---|
1950s | Isoniazid | Tuberculosis | Pyridine hydrazide scaffold |
2000s | Piroxicam | NSAID | Pyridyl heterocycle in COX inhibitor |
2010s | WO2014106800A2 derivatives | Kinase inhibition (cancer) | Furan-pyridine core with aminopyrimidine |
2020s | 3-(2-Fluorophenyl)-N-((5-(furan-2-yl)..) | Multitarget (kinases, GPCRs) | Fluorophenyl-furan-pyridine hybrid |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1